molecular formula C11H11NO2 B6346090 3-(3,4-Dimethylphenyl)-1,2-oxazol-5-ol CAS No. 1354924-02-9

3-(3,4-Dimethylphenyl)-1,2-oxazol-5-ol

Cat. No. B6346090
CAS RN: 1354924-02-9
M. Wt: 189.21 g/mol
InChI Key: HIGXMXZUZALSEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethylphenyl)-1,2-oxazol-5-ol (DMPO) is an oxazole derivative that has been studied extensively in the scientific community due to its potential applications in a variety of fields. It has been used in the synthesis of new compounds, in the study of biochemical and physiological effects, and in laboratory experiments.

Scientific Research Applications

3-(3,4-Dimethylphenyl)-1,2-oxazol-5-ol has been used in a variety of scientific research applications, including the synthesis of new compounds, the study of biochemical and physiological effects, and laboratory experiments. It has been used as a starting material in the synthesis of a variety of compounds, including 3-(3,4-dimethylphenyl)-1,2-oxazol-5-amine and 3-(3,4-dimethylphenyl)-1,2-oxazol-5-thione. It has also been used to study the biochemical and physiological effects of various compounds, such as the inhibition of monoamine oxidase and the inhibition of cytochrome P450 enzymes. Additionally, 3-(3,4-Dimethylphenyl)-1,2-oxazol-5-ol has been used in laboratory experiments to study the effects of various compounds on the human body.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-1,2-oxazol-5-ol is not fully understood. However, it is believed to interact with proteins in the body to produce a variety of effects. For example, it has been shown to interact with monoamine oxidase, an enzyme involved in the metabolism of monoamines, and to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of a variety of compounds. Additionally, it has been shown to interact with certain receptors in the brain, such as the serotonin receptor, and to modulate the activity of these receptors.
Biochemical and Physiological Effects
3-(3,4-Dimethylphenyl)-1,2-oxazol-5-ol has been shown to produce a variety of biochemical and physiological effects. It has been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of monoamines, and to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of a variety of compounds. Additionally, it has been shown to interact with certain receptors in the brain, such as the serotonin receptor, and to modulate the activity of these receptors. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of 3-(3,4-Dimethylphenyl)-1,2-oxazol-5-ol in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it can be synthesized from a variety of starting materials. Additionally, it has been used in a variety of scientific research applications, including the synthesis of new compounds, the study of biochemical and physiological effects, and laboratory experiments. However, there are some limitations to its use in laboratory experiments. It can be toxic in high concentrations, and it can be difficult to control the concentration of 3-(3,4-Dimethylphenyl)-1,2-oxazol-5-ol in a solution. Additionally, it can be difficult to accurately measure the effects of 3-(3,4-Dimethylphenyl)-1,2-oxazol-5-ol on a biochemical or physiological level.

Future Directions

There are a variety of potential future directions for the study of 3-(3,4-Dimethylphenyl)-1,2-oxazol-5-ol. These include further research into its mechanism of action, the development of new compounds based on 3-(3,4-Dimethylphenyl)-1,2-oxazol-5-ol, and the exploration of its potential therapeutic applications. Additionally, further research could be conducted into the biochemical and physiological effects of 3-(3,4-Dimethylphenyl)-1,2-oxazol-5-ol, as well as its potential toxicity and side effects. Finally, further research could be conducted into the use of 3-(3,4-Dimethylphenyl)-1,2-oxazol-5-ol in laboratory experiments, including the development of methods to accurately measure its effects on biochemical and physiological levels.

Synthesis Methods

3-(3,4-Dimethylphenyl)-1,2-oxazol-5-ol can be synthesized from a variety of starting materials, including 3-methylphenol, 4-methylphenol, and p-toluenesulfonyl chloride. The general reaction scheme involves the reaction of the starting material with an appropriate base, such as potassium hydroxide or sodium hydroxide, followed by the addition of an oxazole ring. This reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 50-100°C.

properties

IUPAC Name

3-(3,4-dimethylphenyl)-2H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-3-4-9(5-8(7)2)10-6-11(13)14-12-10/h3-6,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGXMXZUZALSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=O)ON2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethylphenyl)-1,2-oxazol-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.